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An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the pharmacological profile of (R)-
Crinecerfont (Crenessity™), a first-in-class, selective corticotropin-releasing factor type 1

(CRF1) receptor antagonist.[1][2] It is designed to serve as a technical resource, summarizing

key data on its mechanism of action, pharmacokinetics, pharmacodynamics, and the

methodologies of pivotal clinical trials that have defined its profile. (R)-Crinecerfont is indicated

as an adjunctive therapy to glucocorticoid replacement for controlling androgens in adults and

pediatric patients aged four years and older with classic congenital adrenal hyperplasia (CAH).

[3][4][5]

Mechanism of Action
(R)-Crinecerfont offers a novel, non-glucocorticoid approach to managing classic CAH by

targeting the hypothalamic-pituitary-adrenal (HPA) axis at a key regulatory point.[6][7]

1.1 The HPA Axis in Health and Congenital Adrenal Hyperplasia

In a healthy individual, the hypothalamus releases corticotropin-releasing factor (CRF), which

stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH).[8] ACTH then

acts on the adrenal glands to produce cortisol. Cortisol exerts negative feedback on both the

hypothalamus and pituitary to suppress further CRF and ACTH release, maintaining

homeostasis.[8]
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Classic CAH is most commonly caused by a deficiency in the 21-hydroxylase enzyme, which is

critical for cortisol synthesis.[8] This deficiency leads to low cortisol levels and an accumulation

of cortisol precursors. The lack of negative feedback from cortisol results in chronic over-

secretion of CRF and ACTH, leading to adrenal hyperplasia and the shunting of precursor

molecules toward the androgen synthesis pathway.[8][9] This results in the excessive

production of androgens like androstenedione and testosterone, which are responsible for

many of the clinical manifestations of the disease.[8][10]

1.2 (R)-Crinecerfont's Point of Intervention

(R)-Crinecerfont is a selective CRF1 receptor antagonist.[3][11] It acts by competitively

blocking the binding of CRF to its type 1 receptors located on the pituitary gland.[5][6][11] This

action directly inhibits the excessive secretion of ACTH from the pituitary.[12] By reducing

ACTH levels, (R)-Crinecerfont decreases the overstimulation of the adrenal glands, thereby

lowering the production of adrenal androgens and their precursors.[11][13] This targeted

mechanism allows for the reduction of supraphysiologic glucocorticoid doses, which are

traditionally used to suppress ACTH, thus potentially mitigating the long-term complications of

steroid excess.[9][14]
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Caption: HPA axis in CAH and (R)-Crinecerfont's mechanism of action.
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Pharmacological Profile
The pharmacological activity of (R)-Crinecerfont has been characterized through extensive

clinical trials.

2.1 Pharmacodynamics

Clinical studies in both adult and pediatric populations with classic CAH have demonstrated

that (R)-Crinecerfont leads to clinically meaningful reductions in key hormones that are

elevated in the disease.

Study
Population

Duration Intervention
Median %
Reduction
from Baseline

Reference

Adolescents (14-

17 yrs)
14 Days 50 mg BID

ACTH: -57%

17OHP: -69%

Androstenedione

: -58%

[8][15]

Adults (18-50

yrs)
14 Days 100 mg BID

ACTH: -66%

17OHP: -64%

Androstenedione

: -64%

[8]

Adults (Phase 3) 24 Weeks 100 mg BID

Glucocorticoid

Dose: -27.3%

(vs. -10.3%

placebo)

[16]

Pediatrics

(Phase 3)
28 Weeks Weight-based

Glucocorticoid

Dose: -18.0%

(vs. +5.6%

placebo)

[8][13][17][16]

BID = twice daily; ACTH = Adrenocorticotropic hormone; 17OHP = 17-hydroxyprogesterone.

2.2 Pharmacokinetics
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The pharmacokinetic properties of (R)-Crinecerfont have been defined in clinical studies,

outlining its absorption, distribution, metabolism, and excretion (ADME) profile.

Parameter Value Reference

Absorption
Peak Plasma Time (Tmax): ~4

hours
[12]

Steady-State Achieved: ~7

days
[12]

Distribution
Plasma Protein Binding:

≥99.9%
[11]

Metabolism Primary Pathway: CYP3A4 [3][11]

Secondary Pathway: CYP2B6 [11]

Minor Pathways: CYP2C8,

CYP2C19
[11]

Excretion
Feces: ~47.3% (~2.7% as

unchanged drug)
[11]

Urine: ~2% (unchanged drug

undetectable)
[11]

Half-Life Effective Half-Life: ~14 hours [11]

Clearance Apparent Clearance: 3.5 L/h [11]

Exposure (Adults) Cmax: 4,231 ng/mL [11][12]

AUC0-24h: 72,846 ng·h/mL [11]

Cmax = Maximum plasma concentration; AUC = Area under the curve.
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Caption: Primary and secondary metabolic pathways of (R)-Crinecerfont.

Preclinical Studies
While the bulk of publicly available data focuses on clinical development, some preclinical

findings have been reported. Early preclinical studies in animal models indicated that (R)-
Crinecerfont (then known as SSR-125543) exhibited antidepressant-like effects.[2] Other data

suggests the compound is expected to have limited brain penetration, acting primarily on the

pituitary gland, which is outside the blood-brain barrier.[15] In a study involving mice under

chronic stress, a 5-week treatment with crinecerfont was found to paradoxically exacerbate

corticosterone secretion.[18]

Key Experimental Protocols
The pharmacological profile of (R)-Crinecerfont was primarily established through a series of

well-controlled clinical trials.

4.1 Phase 2 Study in Adolescents (NCT04045145)

Design: This was an open-label, single-arm study conducted at four centers in the United

States.[15]

Participants: The study enrolled eight male and female participants, aged 14 to 17 years,

with a diagnosis of classic CAH due to 21-hydroxylase deficiency.[15]
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Protocol: Participants received (R)-Crinecerfont 50 mg orally twice daily with meals for 14

consecutive days.[15]

Primary Outcomes: The main outcomes were the change from baseline to Day 14 in the

circulating concentrations of ACTH, 17-hydroxyprogesterone (17OHP), androstenedione,

and testosterone.[15]

4.2 Phase 3 Study in Adults (CAHtalyst Adult; NCT04490915)

Design: A multinational, randomized, double-blind, placebo-controlled trial involving 182

participants.[4][19]

Participants: Adults (≥18 years) with classic CAH receiving stable glucocorticoid regimens.

[19]

Protocol: Patients were randomized in a 2:1 ratio to receive either (R)-Crinecerfont 100 mg

twice daily or a placebo for 24 weeks. The initial 4 weeks involved a stable glucocorticoid

dose, followed by a scheduled down-titration over the next 8 weeks. For the final 12 weeks,

the glucocorticoid dose was adjusted as needed to maintain androstenedione control.[4][19]

Primary Outcome: The primary efficacy endpoint was the change from baseline in the daily

glucocorticoid dose at Week 24 while maintaining androstenedione control.[4]
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Caption: Workflow of the CAHtalyst Phase 3 Adult clinical trial.

4.3 Phase 3 Study in Children (CAHtalyst Pediatric; NCT04806451)

Design: A multinational, randomized (2:1), placebo-controlled trial enrolling 103 participants.

[20]

Participants: Children and adolescents (aged 4-17 years) with classic CAH.[13]
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Protocol: Participants received either weight-based doses of (R)-Crinecerfont or a placebo

for 28 weeks. A stable glucocorticoid dose was maintained for the first 4 weeks, after which

the dose was adjusted towards a physiologic target, provided androstenedione levels

remained controlled.[20]

Primary Outcome: The primary endpoint was the change in serum androstenedione

concentration from baseline to Week 4. A key secondary endpoint was the percent change in

glucocorticoid dose from baseline to Week 28.[20]

Drug Interactions
(R)-Crinecerfont is primarily a substrate of the CYP3A4 enzyme.[12] Co-administration with

strong or moderate CYP3A4 inducers can decrease its exposure and may reduce efficacy.

Dose adjustments are recommended when used concomitantly with such inducers.[3][12]

Conclusion
(R)-Crinecerfont presents a targeted pharmacological approach to the management of classic

congenital adrenal hyperplasia. Its mechanism as a selective CRF1 receptor antagonist directly

addresses the excessive ACTH drive that characterizes the disease, leading to significant

reductions in adrenal androgens.[8][11] The clinical data demonstrates its ability to not only

control key hormone levels but also to enable a reduction in the daily glucocorticoid burden for

patients.[17][16] This profile positions (R)-Crinecerfont as a significant and innovative

advancement in the treatment paradigm for CAH.[14]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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